Oxethazaine-d6

Beschreibung

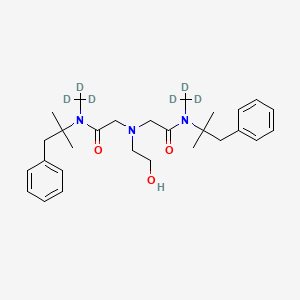

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H41N3O3 |

|---|---|

Molekulargewicht |

473.7 g/mol |

IUPAC-Name |

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide |

InChI |

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3 |

InChI-Schlüssel |

FTLDJPRFCGDUFH-SCPKHUGHSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2 |

Kanonische SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Deuteration with Transition Metal Catalysts

Deuteration via catalytic hydrogen-deuterium (H-D) exchange is a cornerstone method for synthesizing oxethazaine-d6. Palladium (Pd) and rhodium (Rh) catalysts are commonly employed under high-pressure deuterium gas (D$$2$$). For instance, a mixture of oxethazaine precursor, Pd/C (10 wt%), and Rh/C (5 wt%) in a 2-propanol (2-PrOH)/D$$2$$O solvent system undergoes reaction at 180°C for 48 hours. This method achieves a deuteration efficiency of 64–77% at α-positions, though NH$$_2$$ groups often remain under-deuterated due to kinetic limitations.

Table 1: Catalytic Deuteration Parameters

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| Pd/C + Rh/C | 2-PrOH/D$$_2$$O | 180 | 48 | 64–77 |

| Pd/Al$$2$$O$$3$$ | D$$_2$$O | 150 | 24 | 58–62 |

Base-Mediated Deuteration Using DMSO-d$$_6$$

A metal-free approach utilizes dimethyl sulfoxide-d$$6$$ (DMSO-d$$6$$) as both solvent and deuterium source. Oxethazaine is dissolved in DMSO-d$$_6$$ with a superbase (e.g., potassium tert-butoxide), enabling H-D exchange at acidic protons (e.g., amine and aromatic positions). This method achieves >90% deuteration at β-carbons but requires rigorous exclusion of moisture.

Key Reaction Pathway

- Deprotonation : Base abstracts acidic protons, forming a resonance-stabilized anion.

- Deuterium Transfer : D$$^+$$ from DMSO-d$$_6$$ replaces hydrogen, restoring aromaticity.

Multi-Step Synthesis from Deuterated Precursors

Deuterated n-Octanamide Intermediate

Deuterated n-octanamide serves as a critical precursor. Synthesized via catalytic deuteration of n-octanamide with Pd/C and D$$2$$O at 160°C, this intermediate is reduced to 1-octylamine-d$${15}$$ using LiAlD$$_4$$ in tetrahydrofuran (THF). Subsequent functionalization yields this compound with 91.7% isotopic purity.

Table 2: Intermediate Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| n-Octanamide deuteration | Pd/C, Rh/C, D$$_2$$O | 160 | 64.3 |

| Reduction to 1-octylamine | LiAlD$$_4$$, THF | 70 | 91.7 |

Purification and Analytical Validation

Chromatographic Separation

Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/D$$_2$$O mobile phase. Isotopic purity is confirmed by:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors molecular ion clusters (M, M+1, M+2).

- $$^2$$H NMR Spectroscopy : Quantifies deuterium incorporation at specific positions.

Table 3: Analytical Parameters

| Technique | Column/Parameters | Detection Limit |

|---|---|---|

| GC-MS | DB-5MS, 30 m × 0.25 mm ID | 0.1 ppm |

| $$^2$$H NMR | 400 MHz, CDCl$$_3$$ | 0.5 mol% |

Challenges and Optimization Strategies

Incomplete Deuteration at NH$$_2$$ Groups

The NH$$_2$$ group in this compound resists deuteration under standard conditions due to low acidity. Solutions include:

Isotopic Dilution in Protic Solvents

Traces of H$$_2$$O or alcohols cause back-exchange, reducing deuteration efficiency. Mitigation involves:

- Strict Anhydrous Conditions : Use of molecular sieves and gloveboxes.

- Lyophilization : Freeze-drying under vacuum to remove residual protons.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous-flow reactors for scalable deuteration. Key parameters:

- Pressure : 50–100 bar D$$_2$$.

- Residence Time : 2–4 hours.

- Catalyst Recycling : Pd/C is recovered via filtration, reducing costs.

Emerging Techniques

Plasma-Enhanced Deuteration

Non-thermal plasma activates D$$_2$$ at room temperature, enabling deuteration of heat-sensitive intermediates.

Photocatalytic Methods

Visible-light-driven catalysts (e.g., TiO$$_2$$-doped Au) promote selective H-D exchange under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxethazaine-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Mechanism of Action

Oxethazaine functions as a potent local anesthetic and antacid. It inhibits gastric acid secretion by suppressing gastrin secretion while also providing local anesthetic effects on the gastric mucosa. Its unique chemical structure allows it to penetrate cell membranes effectively, diminishing sensory nerve impulse conduction and reducing sodium ion permeability in the cell membrane .

Clinical Uses

Oxethazaine is commonly used in combination with other compounds to treat conditions such as:

- Gastritis

- Peptic ulcer disease

- Heartburn

- Esophagitis

- Anorexia

The efficacy of oxethazaine has been noted to be significantly higher than that of traditional anesthetics like lignocaine and cocaine, making it a valuable option in clinical settings .

Behavioral Studies

Recent studies have investigated the potential abuse liability of oxethazaine, particularly in relation to its metabolites such as phentermine. Research conducted on animal models has shown that while phentermine induces significant rewarding effects, oxethazaine does not exhibit similar properties. This suggests that oxethazaine may not have abuse potential or that its metabolism does not lead to pharmacologically active levels of psychostimulants .

Case Study Insights

In a comparative study, rats administered with oxethazaine did not demonstrate conditioned place preference or self-administration behaviors associated with phentermine, indicating a lack of dependence potential related to oxethazaine ingestion .

Analytical Applications

Metabolite Detection

Oxethazaine-d6 serves as a reference standard in analytical chemistry for detecting metabolites in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor the presence of oxethazaine metabolites in plasma and hair samples. This is particularly relevant for distinguishing between chronic users of oxethazaine and phentermine .

Research Methodologies

Wirkmechanismus

Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Oxethazaine-d6 shares structural motifs with heterocyclic compounds described in the evidence, particularly thiazolidinones, quinazolinones, and oxadiazines (Table 1). Key similarities include:

- Nitrogen-containing cores: Like compounds 6m, 6n, and 6o from , this compound likely features a thiazolidinone or related heterocycle, which is critical for biological activity .

- Deuterium substitution: Compared to non-deuterated analogs (e.g., oxethazaine), the isotopic substitution in this compound alters molecular weight (Δ ~6 Da) without significantly affecting electronic properties, making it distinguishable in mass spectrometry .

Table 1: Structural Features of this compound and Analogous Compounds

*Estimated based on structural analogs.

Analytical and Pharmacological Comparison

- NMR spectroscopy: this compound’s deuterium atoms reduce signal splitting in ¹H-NMR, simplifying spectral interpretation compared to non-deuterated oxethazaine. For example, deuterated solvents like DMSO-d6 () are routinely used to suppress solvent peaks, a principle applicable to this compound .

- This property is shared with deuterated drugs like Deutetrabenazine .

Table 3: Pharmacokinetic and Analytical Properties

*Theorized based on deuterium’s kinetic isotope effect.

Therapeutic and Functional Comparison

While lists compounds with diverse therapeutic applications (e.g., DIOXAZEPINE as a sedative, DIPHENHYDRAMINE as an antihistamine), this compound’s primary role is likely analytical rather than therapeutic.

Biologische Aktivität

Oxethazaine-d6, a deuterium-labeled derivative of oxethazaine, is an acid-resistant, orally active analgesic agent primarily used for pain relief in conditions such as peptic ulcer disease and esophagitis. This compound has garnered attention due to its unique pharmacokinetic properties attributed to deuteration, which can influence drug metabolism and efficacy.

| Property | Value |

|---|---|

| CAS Number | 1346603-51-7 |

| Molecular Formula | CHDNO |

| Molecular Weight | 473.68 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Oxethazaine functions primarily as a local anesthetic by blocking sodium channels, which inhibits the initiation and conduction of nerve impulses. This mechanism is crucial in alleviating pain associated with gastrointestinal disorders. The presence of deuterium in this compound may alter its interaction with metabolic enzymes, potentially leading to enhanced therapeutic effects or reduced side effects compared to its non-deuterated counterpart .

Pharmacokinetics

Research indicates that the incorporation of deuterium can modify the pharmacokinetic profile of drugs. In the case of this compound, studies suggest that it may exhibit altered absorption rates and half-lives due to changes in metabolic pathways. Deuterated compounds often show increased stability against metabolic degradation, which can enhance their bioavailability and prolong their action in the body .

Inhibitory Effects on Drug Metabolism

A significant study explored the inhibitory effects of oxethazaine on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for the metabolism of many drugs. The findings demonstrated that oxethazaine could inhibit midazolam metabolism in rats, suggesting potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 . This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful monitoring and dosage adjustments.

Case Studies

- Inhibitory Effect on Midazolam Metabolism : A study conducted on rats showed that oxethazaine significantly inhibited the metabolism of midazolam, a common sedative. This effect raises concerns about possible interactions when used with other CYP3A4 substrates .

- Impact on Gastrointestinal Drug Metabolism : Another investigation assessed the inhibitory effects of various gastrointestinal drugs, including oxethazaine, on CYP activities in human liver microsomes. The results indicated that oxethazaine had notable inhibitory effects, highlighting its potential impact on drug metabolism in clinical settings .

Research Findings

Recent research has focused on the implications of using deuterated compounds like this compound in drug development:

- Enhanced Stability : Deuterated analogs often exhibit improved metabolic stability, which can lead to prolonged therapeutic effects and reduced dosing frequency.

- Altered Pharmacodynamics : The presence of deuterium may influence receptor binding characteristics and overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.